molecular formula C12H11NOS B14297151 2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- CAS No. 114361-54-5

2(1H)-Pyridinone, 4-(methylthio)-6-phenyl-

Cat. No.: B14297151
CAS No.: 114361-54-5
M. Wt: 217.29 g/mol
InChI Key: KQCHKZRSYFNZOQ-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- is an organic compound with a unique structure that includes a pyridinone ring substituted with a methylthio group at the 4-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of 4-(methylthio)benzyl chloride with an appropriate pyridinone precursor under basic conditions. The reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 4-(methylthio)-6-methyl-
  • 2(1H)-Pyridinone, 4-(methylthio)-6-ethyl-
  • 2(1H)-Pyridinone, 4-(methylthio)-6-isopropyl-

Uniqueness

2(1H)-Pyridinone, 4-(methylthio)-6-phenyl- is unique due to the presence of the phenyl group at the 6-position, which imparts distinct chemical and biological properties compared to its analogs. The phenyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

114361-54-5

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4-methylsulfanyl-6-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C12H11NOS/c1-15-10-7-11(13-12(14)8-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14)

InChI Key

KQCHKZRSYFNZOQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=O)NC(=C1)C2=CC=CC=C2

Origin of Product

United States

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